3-溴-2-乙炔基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

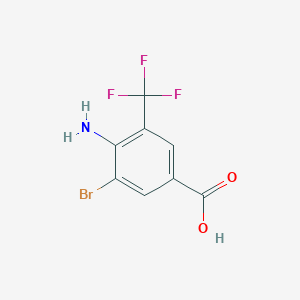

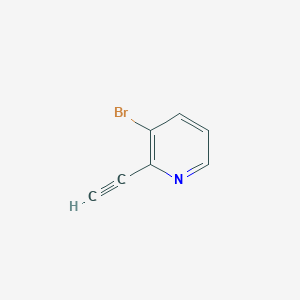

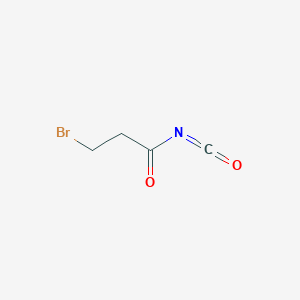

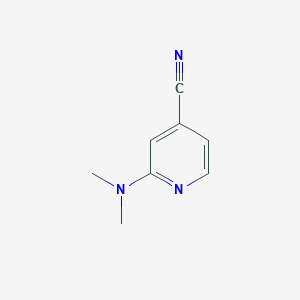

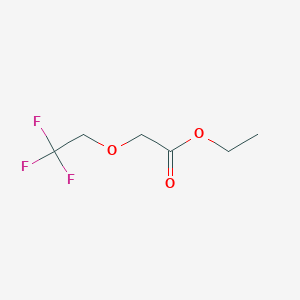

3-Bromo-2-ethynylpyridine is a chemical compound that serves as a key intermediate in the synthesis of various pyridine derivatives. It is characterized by the presence of a bromine atom and an ethynyl group attached to a pyridine ring. This compound is of interest due to its potential applications in the development of materials with extensive conjugation and in the field of organic synthesis, particularly in the construction of complex molecular architectures.

Synthesis Analysis

The synthesis of 3-Bromo-2-ethynylpyridine and its derivatives can be achieved through various methods. One approach involves the polymerization of 2-ethynylpyridines with bromine, resulting in substituted polyacetylenes with conjugated backbones . Another method includes the iodine-mediated cyclization of 3-(1-arylalkenyl)-2-[(1-phenylethyl)sulfanyl]pyridines to form 3-Arylthieno[2,3-b]pyridines . Additionally, the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines under different conditions has been reported . A practical synthesis route for 3-bromo-5,6-dihydropyridin-2-ones via β,γ-unsaturated α-bromo-ketene/imine cycloaddition is also documented .

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-ethynylpyridine derivatives has been studied using various techniques. For instance, the crystal and molecular structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated using single crystal X-ray diffraction data, revealing insights into the solid-state geometry and intermolecular interactions . Similarly, the structural analysis of a conjugated polymer derived from 2-ethynylpyridine indicated the presence of (N-2-hydroxymethylbenzyl)pyridinium bromide substituents .

Chemical Reactions Analysis

3-Bromo-2-ethynylpyridine and its analogs participate in various chemical reactions. The regiocontrolled nucleophilic aromatic substitution (SNAr) reaction with sodium methanethiolate (NaSMe) is used to obtain bromo(methylthio)pyridines, which are key precursors for further chemical transformations . The presence of a bromine atom in these compounds allows for further functionalization, such as aziridination or bromine displacement with an amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2-ethynylpyridine derivatives are influenced by their molecular structure. For example, the conjugated polyacetylenes derived from 2-ethynylpyridines are black or brown amorphous solids that are soluble in polar solvents, indicating their ionic nature . The absorption spectrum and band gap of a polymer derived from 2-ethynylpyridine using 2-(bromomethyl)benzyl alcohol were studied, showing a maximum peak at 457 nm and a band gap of 2.15 eV . Additionally, the nonlinear optical properties of certain derivatives have been computed and found to be greater than the value of urea due to the conjugation effect .

科学研究应用

Catalyst-Free Polymerization

2-乙炔基吡啶的一个应用是在无催化剂的聚合过程中。例如,使用2-(溴甲基)苄醇对2-乙炔基吡啶进行聚合,已经证明可以产生具有独特电光性能的高质量聚合物。这种方法产生的聚合物具有(N-2-羟甲基苄基)吡啶溴化物作为取代基,表现出稳定的氧化还原电流和吸收光谱性能 (Lim et al., 2018)。

分子二极管应用

另一个应用是用于制造分子二极管。类似于3-溴-2-乙炔基吡啶,3-硝基-2-(3'-硝基-2'-乙炔基吡啶)-5-硫代吡啶分子显示出作为可编程分子二极管的潜力。这种分子可以经历电荷诱导的构象转变,并表现出整流行为,使其在受外部场或偏置电压控制的记忆设备和纳米致动器中有用 (Derosa, Guda, & Seminario, 2003)。

共轭聚电解质的开发

研究还集中在合成新型共轭聚电解质上。例如,通过对2-乙炔基吡啶进行非催化聚合合成聚[N-(3-丁炔基)-2-乙炔基吡啶溴化物]已经报道。这种方法产生的聚合物具有共轭主链和设计的取代基,展示出独特的电光和电化学性能 (Lim et al., 2019)。

离子聚乙炔合成

通过对2-乙炔基吡啶进行无催化聚合合成离子聚乙炔是另一个应用。这个过程涉及使用3-(三甲基硅基)丙炔基溴化物,导致具有特征性紫外可见吸收带和稳定电化学窗口的聚合物,表明在电子应用中具有潜力 (Gal et al., 2014)。

安全和危害

3-Bromo-2-ethynylpyridine is classified as a hazardous substance. It carries the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Precautionary measures include wearing protective gloves/eye protection/face protection (P280) and washing thoroughly after handling (P264) .

属性

IUPAC Name |

3-bromo-2-ethynylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN/c1-2-7-6(8)4-3-5-9-7/h1,3-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINPRHPJAPWMGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318791 |

Source

|

| Record name | 3-Bromo-2-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-ethynylpyridine | |

CAS RN |

96439-99-5 |

Source

|

| Record name | 3-Bromo-2-ethynylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96439-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1282309.png)